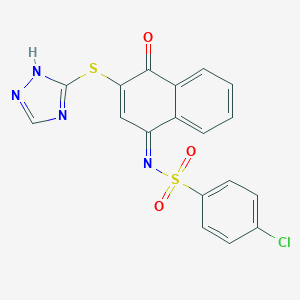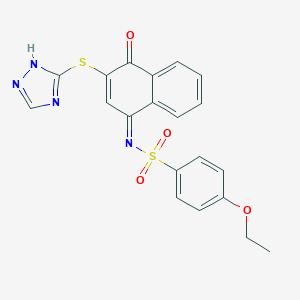![molecular formula C20H19N3O4S B280866 N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide, commonly known as MCAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCAQ belongs to the class of sulfonamide compounds and is known to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways.
作用机制
The mechanism of action of MCAQ involves its ability to inhibit the activity of enzymes and proteins involved in biological pathways. MCAQ has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth, reduction of angiogenesis, and induction of apoptosis.
Biochemical and Physiological Effects:
MCAQ has been shown to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways. It has been shown to inhibit the activity of carbonic anhydrase, metalloproteinases, and tyrosine kinases. Inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth, reduction of angiogenesis, and induction of apoptosis. MCAQ has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
MCAQ has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins involved in biological pathways, making it a valuable tool for studying these pathways. It has also been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a potential therapeutic agent for these diseases. However, MCAQ has some limitations for lab experiments. It is a complex molecule that requires careful optimization of reaction conditions to obtain high yields and purity. It is also a potent inhibitor of various enzymes and proteins, which can lead to off-target effects and toxicity.
未来方向
There are several future directions for the study of MCAQ. One potential direction is the development of more efficient synthesis methods to obtain high yields and purity. Another direction is the study of the structure-activity relationship of MCAQ to identify more potent and selective inhibitors of specific enzymes and proteins. MCAQ has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis, and future studies may focus on its clinical efficacy in these diseases. Additionally, the potential use of MCAQ as a therapeutic agent for other diseases such as cancer and neurodegenerative diseases may also be explored.
合成方法
The synthesis of MCAQ involves the reaction of 8-hydroxyquinoline with 2-(4-morpholinyl) ethyl isocyanate followed by the reaction with sulfuryl chloride. The resulting compound is then treated with 4-nitrobenzoyl chloride to obtain MCAQ. The synthesis of MCAQ is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
MCAQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways such as carbonic anhydrase, metalloproteinases, and tyrosine kinases. MCAQ has been shown to inhibit the growth of cancer cells, reduce angiogenesis, and induce apoptosis. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
属性
分子式 |
C20H19N3O4S |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
N-[2-(morpholine-4-carbonyl)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H19N3O4S/c24-20(23-11-13-27-14-12-23)16-7-1-2-8-17(16)22-28(25,26)18-9-3-5-15-6-4-10-21-19(15)18/h1-10,22H,11-14H2 |
InChI 键 |
YDYOSXWFRYFOAO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
规范 SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)

![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)

